H-D-Asp(OtBu)-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Asp(OtBu)-AMC: is a derivative of aspartic acid, a naturally occurring amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group (OtBu) is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out under mild conditions using standard peptide synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions: H-D-Asp(OtBu)-AMC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: H-D-Asp(OtBu)-AMC is used in peptide synthesis and as a building block for more complex molecules. Its protected carboxyl group allows for selective reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the investigation of various biochemical pathways .
Medicine: Its ability to interact with biological molecules makes it a candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of various biochemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
Mechanism: H-D-Asp(OtBu)-AMC exerts its effects by interacting with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to fit into specific binding sites .
Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular functions. By binding to these targets, the compound can modulate various biochemical processes .
Comparison with Similar Compounds
H-Asp(OtBu)-OtBu.HCl: An isomer of H-D-Asp(OtBu)-AMC, used as an experimental control.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid, commonly used in peptide synthesis.
Boc-Asp(OtBu)-OH: A similar compound with a different protecting group, used in synthetic chemistry.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the tert-butyl group provides stability and selectivity in reactions, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1 |
InChI Key |
ISJTVSWMMWLGJF-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.